Ethyl 6-fluoroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroisoquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-fluoroisoquinoline is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated chromatography systems are used for the purification of the final product to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 6-substituted isoquinoline derivatives.
Reduction: Formation of 6-fluoroisoquinoline-3-methanol.
Oxidation: Formation of 6-fluoroisoquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-fluoroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl 6-fluoroisoquinoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-chloroisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 6-iodoisoquinoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 6-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
GBXKMICTSHCOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)F |
Origin of Product |
United States |
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